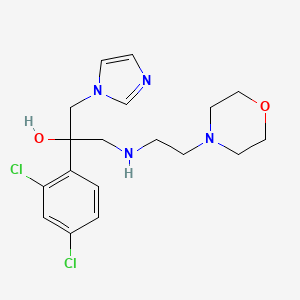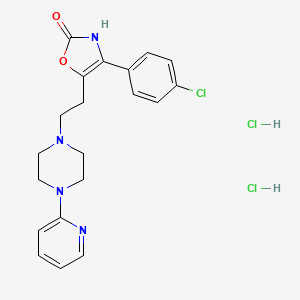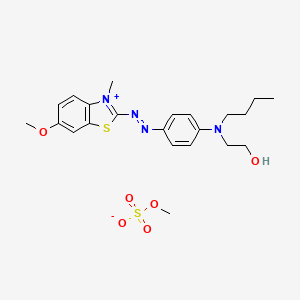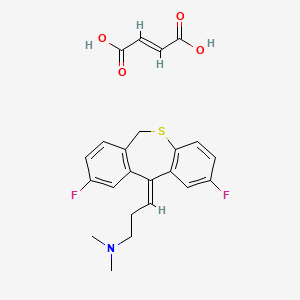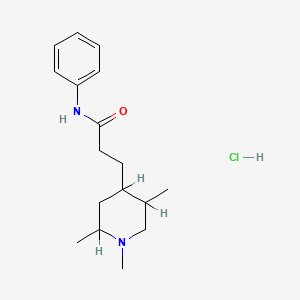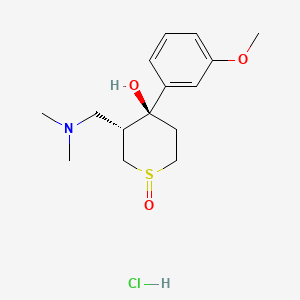
2-(Diethylamino)-N-(1-(p-methoxyphenoxy)-2-propyl)-N-methylacetamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Diethylamino)-N-(1-(p-methoxyphenoxy)-2-propyl)-N-methylacetamide hydrochloride is a synthetic organic compound. It is characterized by the presence of a diethylamino group, a p-methoxyphenoxy group, and a propyl chain. This compound is often used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diethylamino)-N-(1-(p-methoxyphenoxy)-2-propyl)-N-methylacetamide hydrochloride typically involves multiple steps. The initial step often includes the preparation of the p-methoxyphenoxy group, which can be synthesized through the reaction of p-methoxyphenol with an appropriate alkylating agent. The diethylamino group is then introduced through a nucleophilic substitution reaction. The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial methods include the use of continuous flow reactors and automated synthesis systems to streamline the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Diethylamino)-N-(1-(p-methoxyphenoxy)-2-propyl)-N-methylacetamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the diethylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: The major products include carboxylic acids and aldehydes.
Reduction: The major products are typically amines.
Substitution: The products depend on the substituent introduced but often include alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
2-(Diethylamino)-N-(1-(p-methoxyphenoxy)-2-propyl)-N-methylacetamide hydrochloride is used in various scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is used in studies involving cell signaling and receptor binding due to its ability to interact with biological molecules.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of 2-(Diethylamino)-N-(1-(p-methoxyphenoxy)-2-propyl)-N-methylacetamide hydrochloride involves its interaction with specific molecular targets. The diethylamino group can interact with receptors or enzymes, modulating their activity. The p-methoxyphenoxy group can enhance the compound’s binding affinity and specificity. The propyl chain provides structural stability and influences the compound’s overall pharmacokinetic properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(Diethylamino)-N-(1-(p-methoxyphenoxy)-2-ethyl)-N-methylacetamide hydrochloride
- 2-(Diethylamino)-N-(1-(p-methoxyphenoxy)-2-butyl)-N-methylacetamide hydrochloride
Uniqueness
2-(Diethylamino)-N-(1-(p-methoxyphenoxy)-2-propyl)-N-methylacetamide hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the p-methoxyphenoxy group enhances its interaction with biological targets, while the diethylamino group provides versatility in chemical reactions.
Eigenschaften
CAS-Nummer |
97703-04-3 |
|---|---|
Molekularformel |
C17H29ClN2O3 |
Molekulargewicht |
344.9 g/mol |
IUPAC-Name |
2-(diethylamino)-N-[1-(4-methoxyphenoxy)propan-2-yl]-N-methylacetamide;hydrochloride |
InChI |
InChI=1S/C17H28N2O3.ClH/c1-6-19(7-2)12-17(20)18(4)14(3)13-22-16-10-8-15(21-5)9-11-16;/h8-11,14H,6-7,12-13H2,1-5H3;1H |
InChI-Schlüssel |
JWYZWYOVTVFAML-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CC(=O)N(C)C(C)COC1=CC=C(C=C1)OC.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




